

# An In-depth Technical Guide to the Physicochemical Properties of Carvacryl Acetate

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## Compound of Interest

Compound Name: Carvacryl acetate

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **Carvacryl acetate** (5-Isopropyl-2-methylphenyl acetate), a monoterpene ester derived from carvacrol. This document is intended to serve as a detailed resource for professionals in research, science, and drug development, offering structured data, experimental methodologies, and visual workflows to facilitate its application in various scientific endeavors.

## Core Physicochemical Properties

**Carvacryl acetate** is a derivative of carvacrol, a primary active component in the essential oils of oregano and thyme.<sup>[1]</sup> The acetylation of carvacrol's phenolic hydroxyl group results in a more stable, neutral compound with a distinct aromatic profile.<sup>[2]</sup> It typically presents as a colorless to pale yellow liquid or powder.<sup>[3]</sup>

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Carvacryl acetate**, compiled from various sources for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	[3][4][5][6][7]
Molecular Weight	192.25 g/mol	[4][5][6]
CAS Number	6380-28-5	[8][4][5][6][7]
Appearance	Colorless to pale yellowish liquid/powder	[8][3]
Melting Point	29.0 - 30.0 °C	[4][5][6][9][10]
Boiling Point	246.5 - 247 °C (@ 760 mmHg)	[4][5][6][9]
Density	0.9896 - 0.994 g/cm <sup>3</sup>	[8][5][6][10]
Refractive Index	1.4890 - 1.497 (@ 20 °C)	[5][6][9][10]
Flash Point	94.44 - 94.6 °C	[8][5][6][9]
Vapor Pressure	0.026 - 0.0263 mmHg (@ 25 °C) (estimated)	[5][9]
Solubility	Soluble in alcohol and oils; Insoluble in water (40.9 mg/L @ 25°C, est.)	[3][9]
LogP (XlogP3)	3.0 - 3.469 (estimated)	[6][9][10]

## Spectral Data

The structural identity of **Carvacryl acetate** is confirmed through various spectroscopic techniques.

- Mass Spectrometry (MS): The mass spectrum shows a molecular ion (M<sup>•+</sup>) peak at m/z 192. [11][12] A characteristic fragment corresponding to the loss of a methyl group ([M-15]<sup>+</sup>) is observed at m/z 177. [11] The base peak is often observed at m/z 135. [12]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for the acetyl group at approximately 1765 cm<sup>-1</sup> and C-H flexion at 1590 cm<sup>-1</sup>. [13][14] An absorption band related to the aromatic ring is also present around 816 cm<sup>-1</sup>. [13][14]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are consistent with the proposed structure, and detailed spectral data can be found in the literature.[\[11\]](#)[\[15\]](#)

## Experimental Protocols & Methodologies

This section details the methodologies for the synthesis, purification, and analysis of **Carvacryl acetate**, as well as a key biological assay.

### Synthesis of Carvacryl Acetate via Acetylation

**Carvacryl acetate** is commonly prepared by the acetylation of carvacrol.[\[16\]](#)

Materials:

- Carvacrol
- Acetic anhydride[\[16\]](#)
- Catalyst: Sulfuric acid[\[11\]](#) or 4-dimethylaminopyridine (DMAP) with triethylamine[\[12\]](#)
- Solvent: Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (if using DMAP)[\[12\]](#)

Procedure (Acid Catalysis):[\[11\]](#)

- Combine 10 mL of acetic anhydride with 5.1 mL of carvacrol in a suitable flask.
- Carefully add 10 drops of concentrated sulfuric acid to the mixture.
- Heat the system to facilitate the reaction.
- Upon completion, the reaction mixture is worked up to isolate the crude product.

Procedure (DMAP Catalysis):[\[12\]](#)

- Dissolve carvacrol (0.67 mmol) in dichloromethane (30 mL).
- Add acetic anhydride (1.2 mmol), triethylamine (111  $\mu\text{L}$ ), and a catalytic amount of DMAP.

- Stir the mixture for 24 hours at room temperature.
- Wash the solution with water.
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) and evaporate the solvent to yield the crude product.

## Purification Protocol

The crude **Carvacryl acetate** is typically purified using column chromatography.[\[12\]](#)

Procedure:

- Prepare a silica gel column.
- Dissolve the crude product in a minimal amount of a suitable solvent.
- Load the dissolved product onto the column.
- Elute the column with an appropriate solvent system (e.g., dichloromethane or n-hexane) to separate the pure **Carvacryl acetate** from unreacted starting materials and byproducts.[\[12\]](#)

## Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):[\[13\]](#)

- Instrument: Shimadzu QP-2010 Ultra or equivalent.
- Column: Rtx-5 MS (30 m × 0.25 mm × 0.25 μm).
- Carrier Gas: Helium.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.
- Ionization Energy: 70 eV.
- Mass Range: 40–600 Da.

This method is used to determine the purity of the synthesized compound and confirm its molecular weight.

## Biological Activity Assay: DPPH Radical Scavenging

This protocol assesses the in vitro antioxidant capacity of **Carvacryl acetate**.[\[11\]](#)

Materials:

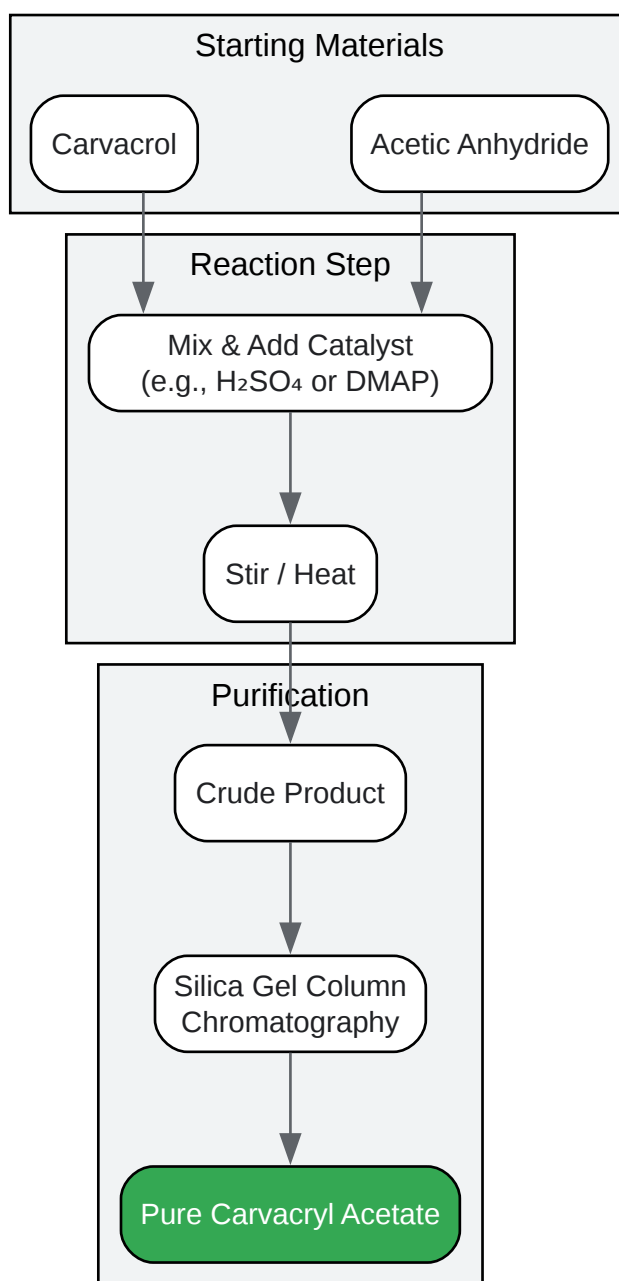
- **Carvacryl acetate** solution at various concentrations.
- DPPH• (2,2-diphenyl-1-picrylhydrazyl) solution.
- Spectrophotometer.

Procedure:

- Prepare a reaction mixture containing **Carvacryl acetate** at the desired concentrations and a solution of DPPH• in a suitable solvent (e.g., ethanol).
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at 517 nm.
- The scavenging activity is calculated as the percentage of DPPH• radical inhibition compared to a control without the sample. The EC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH• radicals) is then determined.[\[11\]](#)

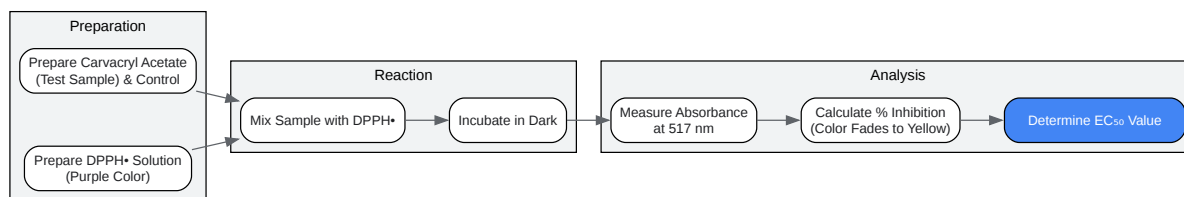
## Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships involving **Carvacryl acetate**.



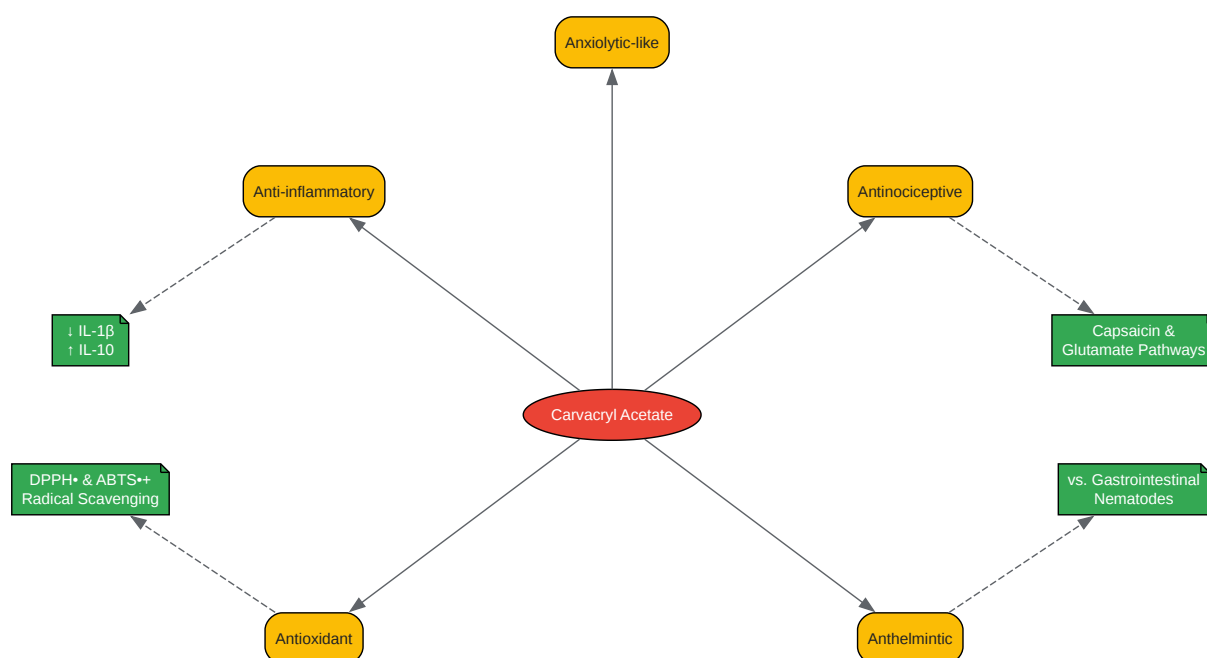
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Caption: Synthesis and Purification Workflow for **Carvacryl Acetate**.



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Caption: Experimental Workflow for the DPPH Antioxidant Assay.



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Caption: Reported Biological Activities of **Carvacryl Acetate**.

## Summary of Biological Activities

**Carvacryl acetate** has been investigated for a range of pharmacological effects, demonstrating its potential as a bioactive compound.

- Anti-inflammatory and Antinociceptive Activity: Studies have shown that **Carvacryl acetate** can reduce paw edema and decrease leukocyte migration in inflammatory models.[17] Its



antinociceptive (pain-reducing) effects are suggested to involve the capsaicin and glutamate pathways.[17]

- Antioxidant Capacity: The compound exhibits potent antioxidant activity by scavenging free radicals, as demonstrated in DPPH and ABTS assays, and by inhibiting oxidative hemolysis. [11]
- Anthelmintic Effects: **Carvacryl acetate** has shown activity against gastrointestinal nematodes in sheep and has been studied for its effects on *Schistosoma mansoni*. [13][18]
- Anxiolytic-like Effects: Preclinical studies in mice suggest that **Carvacryl acetate** possesses anxiolytic-like properties. [9]

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